R-(−)-7-Desmethyl-8-nitro Blebbistatin
R-(−)-7-Desmethyl-8-nitro Blebbistatin
(−)-Blebbistatin (Item No. 13013) is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases that blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. To circumvent this issue, a nitro group analog of (−)-blebbistatin, (S)-nitro-blebbistatin (Item No. 13891) was developed to improve stability under prolonged irradiation at 450-490 nm. (R)-nitro-Blebbistatin is a nitro group-containing blebbistatin analog with the same stereochemistry as the inactive (+)-blebbistatin (Item No. 13165) enantiomer.
Brand Name:
Vulcanchem
CAS No.:
1217619-62-9
VCID:
VC0149687
InChI:
InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m0/s1
SMILES:
C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4
Molecular Formula:
C17H13N3O4
Molecular Weight:
323.308
R-(−)-7-Desmethyl-8-nitro Blebbistatin
CAS No.: 1217619-62-9
Reference Standards
VCID: VC0149687
Molecular Formula: C17H13N3O4
Molecular Weight: 323.308
CAS No. | 1217619-62-9 |
---|---|
Product Name | R-(−)-7-Desmethyl-8-nitro Blebbistatin |
Molecular Formula | C17H13N3O4 |
Molecular Weight | 323.308 |
IUPAC Name | (3aR)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
Standard InChI | InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m0/s1 |
Standard InChIKey | VIMYHNYWFMRDKQ-KRWDZBQOSA-N |
SMILES | C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 |
Appearance | Assay:≥98%A crystalline solid |
Description | (−)-Blebbistatin (Item No. 13013) is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases that blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. To circumvent this issue, a nitro group analog of (−)-blebbistatin, (S)-nitro-blebbistatin (Item No. 13891) was developed to improve stability under prolonged irradiation at 450-490 nm. (R)-nitro-Blebbistatin is a nitro group-containing blebbistatin analog with the same stereochemistry as the inactive (+)-blebbistatin (Item No. 13165) enantiomer. |
Synonyms | (3aR)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one |
PubChem Compound | 29978032 |
Last Modified | Nov 11 2021 |
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